2-Hydrazinylbenzonitrile hydrochloride

Beschreibung

Chemical Structure and Properties

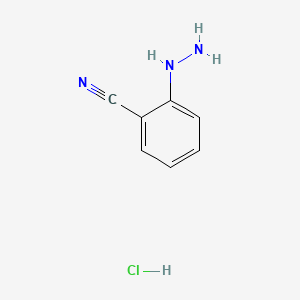

2-Hydrazinylbenzonitrile hydrochloride (CAS: 1030287-80-9) is a hydrazine derivative with the molecular formula C₇H₇N₃·HCl and a molecular weight of 169.61 g/mol . It features a benzonitrile core substituted with a hydrazinyl group at the ortho position, forming a hydrochloride salt. This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing heterocyclic compounds and active pharmaceutical ingredients (APIs) due to its reactive hydrazine moiety and nitrile group .

Applications

The compound’s reactivity makes it valuable in:

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-hydrazinylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.ClH/c8-5-6-3-1-2-4-7(6)10-9;/h1-4,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARAOLHRHJYACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Procedure

- Starting Material : 2-Fluorobenzonitrile or 2-chlorobenzonitrile.

- Reaction Conditions :

- Solvent : Absolute ethanol (200 g per 40 g substrate).

- Reagents : Hydrazine hydrate (3.0 equivalents, 85% purity).

- Temperature : 80°C for 3 hours.

- Workup : Dilution with water, cooling to 20°C, filtration, and ethanol rinsing.

- Salt Formation : The free base is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.

Key Data

| Parameter | Value |

|---|---|

| Yield (free base) | ~92% |

| Purity (NMR/MS) | Confirmed via ¹H-NMR and MS |

| Reaction Scale | 40 g substrate → ~40 g product |

Catalytic Dehydration of Hydroxybenzamide

Adapted from gas-phase dehydration methods for nitrile synthesis (US6248917B1), this approach could be modified for hydrazine derivatives.

Procedure

- Substrate : 2-Hydroxybenzamide.

- Catalyst : Silica gel impregnated with phosphoric acid (5–85% w/w).

- Conditions :

- Temperature : 380–400°C under reduced pressure (20–40 mbar).

- Space Velocity : 0.1–0.5 h⁻¹.

- Salt Formation : Post-dehydration, the nitrile is treated with HCl.

Key Data

| Parameter | Value |

|---|---|

| Catalyst Efficiency | >90% conversion |

| Product Purity | >97% after distillation |

- Pressure : 20–40 mbar prevents triazine byproduct formation.

- LHSV : 0.1–0.5 h⁻¹ balances throughput and yield.

Integrated Magnesium-Mediated Synthesis

A method inspired by salicylaldehyde salt reactions (US5637750A) could be adapted for hydrazinyl derivatives.

Procedure

- Formylation : Phenol + formaldehyde → magnesium salicylaldehyde complex.

- Oximation : Reaction with hydroxylamine to form aldoxime.

- Dehydration : Acid-catalyzed dehydration to nitrile.

- Hydrazine Substitution : Replacement of hydroxylamine with hydrazine.

Key Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 92 | >95 | Moderate |

| Catalytic Dehydration | 85 | >97 | High |

| Magnesium-Mediated | N/A | N/A | High |

Critical Considerations

- Byproducts : Triazine formation in dehydration methods necessitates strict pressure control.

- Safety : Hydrazine hydrate is toxic; handling requires PPE and ventilation.

- Purification : Vacuum distillation or recrystallization ensures high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinylbenzonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2-cyanobenzaldehyde derivatives, while reduction can yield various hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibacterial Properties

One of the notable applications of 2-hydrazinylbenzonitrile hydrochloride is its use as an antibacterial agent. Research has demonstrated that derivatives of hydrazine compounds, including this specific hydrochloride salt, exhibit significant activity against Acinetobacter baumannii, a pathogen known for causing nosocomial infections. The compound's effectiveness is attributed to its ability to inhibit bacterial growth, making it a candidate for developing new antibacterial drugs .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of compounds related to this compound. Studies have shown that derivatives can enhance antioxidant defenses and reduce oxidative stress in neuronal cells. For instance, a related compound demonstrated improved outcomes in models of stroke by decreasing infarct size and enhancing sensorimotor function . This suggests potential therapeutic applications in neurodegenerative diseases.

Analytical Chemistry Applications

Detection and Quantification

this compound has been explored for its utility in analytical chemistry, particularly in the detection of organic compounds. Its derivatives are employed as reagents for spectrophotometric determination of various substances, including glucose and metal ions in environmental and pharmaceutical samples . The ability to form stable complexes with metal ions enhances its application as a chemosensor.

Spectroscopic Techniques

The compound has also been utilized in spectroscopic methods for identifying and quantifying metal ions. For example, hydrazone derivatives can form colored complexes with metal ions, allowing for visual detection and quantification through UV-Vis spectroscopy . This application is crucial for environmental monitoring and quality control in pharmaceuticals.

Material Science Applications

Polymer Chemistry

In material science, this compound serves as a precursor for synthesizing various polymeric materials. Hydrazine derivatives are known to initiate polymerization processes, leading to the development of new materials with tailored properties . These polymers can be applied in coatings, adhesives, and other industrial applications.

Corrosion Inhibition

The compound has also been studied for its potential as a corrosion inhibitor. Hydrazone derivatives demonstrate effectiveness in protecting metals from corrosion in acidic environments, which is vital for extending the lifespan of metal structures . This application is particularly relevant in industries where metal integrity is critical.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of various hydrazine derivatives against Acinetobacter baumannii. The results indicated that this compound showed significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for drug development .

Case Study 2: Neuroprotective Efficacy

Research on neuroprotective effects demonstrated that a derivative of this compound significantly reduced oxidative damage in neuronal cell cultures exposed to stressors. The findings highlighted its potential role in therapeutic strategies for conditions like Alzheimer's disease .

Case Study 3: Analytical Applications

In an analytical chemistry study, hydrazone derivatives were utilized to detect trace amounts of heavy metals in water samples using spectrophotometric methods. The results showed high sensitivity and specificity, confirming the utility of these compounds in environmental analysis .

Wirkmechanismus

The mechanism of action of 2-Hydrazinylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Observations :

Positional Isomerism :

- 2-Hydrazinylbenzonitrile HCl (ortho-substituted) exhibits higher steric hindrance compared to 4-Hydrazinylbenzonitrile HCl (para-substituted). This affects reaction kinetics in cyclization reactions, with the para isomer often showing higher yields in nucleophilic substitutions .

- The nitrile group in both isomers enables participation in click chemistry (e.g., Huisgen cycloaddition), but the ortho isomer’s steric constraints may limit accessibility in bulky reagents .

Functional Group Variations: 2-(Aminomethyl)benzonitrile HCl replaces hydrazine with an aminomethyl group, enhancing its utility in peptide coupling reactions but reducing its ability to form nitrogen-rich heterocycles compared to hydrazine derivatives . (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile HCl introduces chirality and hydroxyl functionality, making it critical for enantioselective synthesis in antipsychotic and antiviral drugs .

Safety and Stability: Hydrazine derivatives like 2-Hydrazinylbenzonitrile HCl are generally hygroscopic and require anhydrous storage. They may release toxic hydrazine gas under acidic conditions, similar to 2-Methoxyphenylhydrazine HCl . In contrast, 2-(Aminomethyl)benzonitrile HCl shows greater stability due to the absence of reactive hydrazine, aligning with safety profiles of other aminomethyl-substituted hydrochlorides .

Analytical and Pharmacokinetic Data

While direct pharmacokinetic data for 2-Hydrazinylbenzonitrile HCl is scarce, methods validated for analogous hydrochlorides provide insights:

Table 1: HPLC Calibration Data for Related Hydrochlorides

| Compound | Linearity Range (μg/mL) | R² Value | Detection Method | Reference |

|---|---|---|---|---|

| Bamifylline HCl | 5–50 | 0.9993 | UV (254 nm) | |

| Ranitidine HCl | 10–100 | 0.9987 | UV (230 nm) | |

| Amitriptyline HCl | 1–50 | 0.9998 | Fluorescence |

Implications :

- 2-Hydrazinylbenzonitrile HCl can likely be quantified using similar RP-HPLC methods with UV detection at 210–260 nm, given its aromatic and nitrile chromophores .

- Dissolution kinetics of hydrochloride salts (e.g., famotidine HCl) follow first-order models, suggesting comparable behavior for 2-Hydrazinylbenzonitrile HCl in controlled-release formulations .

Biologische Aktivität

2-Hydrazinylbenzonitrile hydrochloride, also known as 4-hydrazinylbenzonitrile hydrochloride, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHN·HCl

- CAS Number : 63589-18-4

- Molecular Weight : 170.60 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through:

- Antioxidant Activity : The compound has shown potential in scavenging reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

- Antimicrobial Properties : Research indicates that hydrazine derivatives, including this compound, may possess antibacterial activity against certain pathogens, particularly Acinetobacter baumannii, a common cause of nosocomial infections .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like stroke .

Antioxidant Activity

A study indicated that this compound can effectively scavenge superoxide radicals and hydrogen peroxide in vitro. The half-maximal inhibitory concentration (IC) values suggest a stronger scavenging effect compared to other known antioxidants like edaravone .

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazine, including this compound, exhibit significant antimicrobial activity. In laboratory settings, the compound was effective against Acinetobacter baumannii, highlighting its potential as a therapeutic agent for treating infections caused by this pathogen .

Case Studies and Research Findings

Discussion

The biological activity of this compound showcases its potential as a multi-functional compound. Its antioxidant properties could be harnessed for therapeutic applications in oxidative stress-related diseases, while its antimicrobial effects could contribute to the development of new treatments for resistant bacterial infections.

Q & A

Q. What are the recommended synthetic routes for 2-Hydrazinylbenzonitrile hydrochloride, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-cyanobenzaldehyde with hydrazine hydrate in acidic conditions (e.g., HCl) can yield the hydrochloride salt. Key factors for yield optimization include:

- Reaction Temperature: Elevated temperatures (60–80°C) enhance reaction rates but may require reflux conditions to avoid volatilization of reactants.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) or aqueous HCl improve solubility of intermediates.

- Catalyst Use: Acid catalysts (e.g., HCl) are critical for protonating intermediates and stabilizing the product .

- Stoichiometry: Excess hydrazine (1.5–2 eq.) ensures complete conversion of the nitrile group to the hydrazinyl derivative.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC: Employ a C18 column with a mobile phase of methanol:water (70:30) and UV detection at 254 nm to assess purity (>95%) .

- NMR Spectroscopy: Confirm structure via H NMR (e.g., aromatic protons at δ 7.4–8.2 ppm, NH signals at δ 4.5–5.0 ppm) and C NMR (nitrile carbon at ~115 ppm).

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H] peaks matching the molecular formula (CHClN).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use impervious gloves (e.g., neoprene) to prevent skin contact .

- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors .

- First-Aid Measures: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

- Storage: Store in a tightly sealed container at 4°C, away from incompatible materials (strong oxidizers, bases) .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the biological activity of this compound in antimicrobial assays?

Methodological Answer:

- Dose-Response Curves: Test concentrations ranging from 1–100 µM to identify IC values. Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) .

- Incubation Conditions: Optimize incubation time (e.g., 24–48 hours for bacterial strains) and temperature (37°C for mesophilic organisms).

- Assay Replicates: Perform triplicate experiments to ensure statistical significance. Use microplate readers for high-throughput screening .

- Mechanistic Studies: Combine MIC (Minimum Inhibitory Concentration) assays with time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects.

Q. How should researchers address contradictory data in the reactivity of this compound under different solvent conditions?

Methodological Answer:

- Systematic Solvent Screening: Test reactivity in polar protic (e.g., ethanol), polar aprotic (e.g., DMSO), and nonpolar solvents (e.g., toluene) to identify solvent-dependent trends.

- Kinetic Monitoring: Use in situ FTIR or H NMR to track reaction progress and intermediate formation under varied conditions .

- Computational Modeling: Apply DFT calculations (e.g., Gaussian software) to predict solvent effects on transition states and activation energies.

- Controlled Variable Analysis: Isolate variables (e.g., temperature, humidity) to identify confounding factors in reactivity discrepancies .

Q. What strategies can optimize the stability of this compound in aqueous solutions for pharmacological studies?

Methodological Answer:

- pH Optimization: Maintain solutions at pH 4–6 (using acetate or phosphate buffers) to prevent hydrolysis of the hydrazinyl group.

- Lyophilization: Freeze-dry the compound and reconstitute in degassed solvents to minimize oxidative degradation .

- Light Protection: Store solutions in amber vials to avoid photodegradation, as aromatic nitriles are UV-sensitive.

- Additive Screening: Include stabilizers like ascorbic acid (0.1% w/v) to inhibit radical-mediated decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.